2,2,3,3,5,5,6,6-Octadeuteriomorpholine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholine-d8-carbonyl chloride is a deuterated derivative of 4-morpholinecarbonyl chloride. It is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the morpholine ring. This compound is used in various chemical reactions and processes, particularly in the field of synthetic chemistry and as a stable isotope-labeled compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-morpholine-d8-carbonyl chloride involves the reaction of morpholine with deuterated reagents. One common method is the reaction of morpholine with deuterated phosgene (carbonyl chloride-d8) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 4-morpholine-d8-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Morpholine-d8-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted morpholine derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form morpholine-d8 and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
Substituted Morpholine Derivatives: Depending on the nucleophile used, various substituted morpholine-d8 derivatives can be formed.
Morpholine-d8: Hydrolysis of 4-morpholine-d8-carbonyl chloride results in the formation of morpholine-d8.
Scientific Research Applications
4-Morpholine-d8-carbonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-morpholine-d8-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The deuterium atoms in the morpholine ring provide stability and allow for the tracking of the compound in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinecarbonyl chloride: The non-deuterated version of 4-morpholine-d8-carbonyl chloride.
1-Piperidinecarbonyl chloride: A similar compound with a piperidine ring instead of a morpholine ring.
1-Pyrrolidinecarbonyl chloride: Another similar compound with a pyrrolidine ring.
Uniqueness
4-Morpholine-d8-carbonyl chloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for its use in specialized applications such as NMR studies and the development of deuterated drugs .
Properties
Molecular Formula |
C5H8ClNO2 |
---|---|
Molecular Weight |
157.62 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriomorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
XMWFMEYDRNJSOO-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C(=O)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1COCCN1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.